9-Octadecyne

Catalog No.
S705756
CAS No.
35365-59-4
M.F
C18H34
M. Wt
250.5 g/mol
Availability
In Stock
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9-Octadecyne

CAS Number

35365-59-4

Product Name

9-Octadecyne

IUPAC Name

octadec-9-yne

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

InChI

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

NKRBWIXXEQOWRY-UHFFFAOYSA-N

SMILES

CCCCCCCCC#CCCCCCCCC

Canonical SMILES

CCCCCCCCC#CCCCCCCCC

Organic Synthesis:

-Octadecyne, also known as stearoylacetylene, is a long-chain alkyne, a type of hydrocarbon with a carbon-carbon triple bond. Due to its unique structure, 9-octadiyne finds applications in various organic synthesis reactions.

  • Click chemistry

    9-Octadecyne can participate in click reactions, a type of cycloaddition reaction known for its efficiency and selectivity. These reactions are valuable in creating new molecules with specific properties, useful in applications like drug discovery and materials science [].

  • Diels-Alder reaction

    As a diene (molecule with two double bonds), 9-octadiyne can act as a reactant in the Diels-Alder reaction, another useful tool for constructing complex molecules. This reaction is employed in synthesizing various organic compounds, including pharmaceuticals and polymers [].

Material Science:

The long, hydrophobic chain of 9-octadiyne makes it a valuable building block in the development of functional materials.

  • Self-assembling molecules

    -Octadiyne can be incorporated into self-assembling molecules, which can form ordered structures on their own. These structures have potential applications in electronics, sensors, and drug delivery [].

  • Polymers

    -Octadiyne can be used as a starting material for the synthesis of various polymers with unique properties, such as improved conductivity or self-healing capabilities [].

Catalysis:

The presence of the triple bond in 9-octadiyne makes it a potential candidate for use in catalysis.

  • Ligands: 9-Octadiyne can be modified to act as ligands, molecules that bind to metal centers in catalysts, potentially influencing their activity and selectivity [].

9-Octadecyne, also known as octadec-9-yne, is a long-chain alkyne with the molecular formula C18H34\text{C}_{18}\text{H}_{34} and a molecular weight of approximately 250.46 g/mol . This compound features a triple bond located between the ninth and tenth carbon atoms in its linear carbon chain. The structural formula can be represented as:

CH3 CH2)8CC CH2)7CH3\text{CH}_3-\text{ CH}_2)_{8}-\text{C}\equiv \text{C}-\text{ CH}_2)_{7}-\text{CH}_3

As an unsaturated hydrocarbon, 9-octadecyne exhibits distinct physical and chemical properties compared to its saturated counterparts.

Due to its triple bond, which acts as a reactive site. Key types of reactions include:

  • Hydrogenation: The addition of hydrogen across the triple bond converts 9-octadecyne into octadecane, a fully saturated hydrocarbon.
  • Halogenation: Reacting with halogens can yield halogenated derivatives, which are useful in synthetic organic chemistry.
  • Oxidation: This compound can be oxidized to form different products, including ketones or carboxylic acids, depending on the conditions and reagents used.
  • Metathesis: In the presence of specific catalysts, 9-octadecyne can undergo metathesis reactions to produce other alkenes or alkynes .

Several methods are employed for synthesizing 9-octadecyne:

  • From Natural Oils: One common route involves the metathesis of natural oils and fats, where methyl oleate is transformed into equimolar amounts of 9-octadecyne and dimethyl octadec-1,18-dioate.
  • Alkyne Synthesis: It can also be synthesized through the reaction of terminal alkynes with suitable reagents under controlled conditions.
  • Oligomerization of Ethylene: In industrial settings, 9-octadecyne is often produced by oligomerizing ethylene using transition metal catalysts.

9-Octadecyne has several applications across various fields:

  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing more complex molecules.
  • Materials Science: Its derivatives are explored for use in polymers and materials due to their unique properties.
  • Surfactants: The compound may be utilized in formulations for surfactants or emulsifiers .

When comparing 9-octadecyne to similar compounds, notable distinctions arise:

CompoundFormulaStructure TypeKey Differences
1-OctadeceneC18H36AlkeneContains a double bond at the first carbon; more reactive in certain reactions.
cis-9-OctadeceneC18H36AlkeneIsomeric form with different physical properties due to spatial arrangement.
OctadecaneC18H38AlkaneFully saturated hydrocarbon; less reactive than 9-octadecyne.

The unique triple bond in 9-octadecyne contributes to its distinct reactivity and utility compared to these similar compounds .

9-Octadecyne represents an internal alkyne compound with the molecular formula C₁₈H₃₄ and a molecular weight of 250.4626 grams per mole [1]. The compound is officially registered under Chemical Abstracts Service number 35365-59-4 and follows the International Union of Pure and Applied Chemistry nomenclature as 9-octadecyne, with the alternative systematic name octadec-9-yne [1] [2]. The molecular structure consists of an eighteen-carbon linear chain featuring a carbon-carbon triple bond positioned at the ninth carbon atom from either terminal end [1].

The compound exhibits the characteristic structural features of internal alkynes, where the triple bond is embedded within the carbon chain rather than located at a terminal position [1]. This internal positioning significantly influences both the physical and spectroscopic properties of the molecule. The molecular structure can be represented by the International Chemical Identifier Key NKRBWIXXEQOWRY-UHFFFAOYSA-N, which provides a unique digital fingerprint for the compound [1] [2].

PropertyValueReference
Molecular FormulaC₁₈H₃₄ [1]
Molecular Weight250.4626 g/mol [1]
Chemical Abstracts Service Number35365-59-4 [1]
International Union of Pure and Applied Chemistry Name9-Octadecyne [1]
Alternative NameOctadec-9-yne [1]
International Chemical Identifier KeyNKRBWIXXEQOWRY-UHFFFAOYSA-N [1]

Bonding Characteristics: Triple Bond and Carbon Chain

The defining structural feature of 9-octadecyne is the carbon-carbon triple bond located at the ninth position along the eighteen-carbon chain [3] [4]. This triple bond consists of one sigma bond formed through end-on overlap of sp-hybridized orbitals and two pi bonds created by side-on overlap of p-orbitals [3] [4]. The carbons participating in the triple bond adopt sp hybridization, resulting in a linear geometry with bond angles of 180 degrees [4].

The sp hybridization of the alkynyl carbons contributes to the unique electronic properties of the molecule [3]. The electronegativity of sp-hybridized carbons is greater than that of sp² or sp³ hybridized carbons, which influences the chemical reactivity and spectroscopic behavior of the compound [3]. The linear arrangement around the triple bond contrasts with the tetrahedral geometry of the remaining sp³-hybridized carbons in the alkyl chain portions [4].

The carbon-carbon triple bond in 9-octadecyne exhibits higher bond strength compared to double or single bonds due to the presence of multiple bonding interactions [3]. However, the internal nature of this triple bond means that the molecule lacks the terminal acetylenic hydrogen that would be present in terminal alkynes [5] [6]. This structural difference has significant implications for both the chemical reactivity and spectroscopic identification of the compound.

The remaining sixteen carbons in the chain maintain sp³ hybridization and tetrahedral geometry, forming the alkyl backbone that flanks the central alkyne functionality [5]. The overall molecular geometry combines the linear alkyne segment with the flexible alkyl chain regions, resulting in a molecule that can adopt various conformations while maintaining the rigid linear arrangement at the triple bond center [3] [4].

Physical Properties: Melting Point, Boiling Point, Density, and Refractive Index

The physical properties of 9-octadecyne reflect its status as a long-chain hydrocarbon with an internal triple bond functionality. The compound exhibits a boiling point of 415.00 ± 4.00 Kelvin, which corresponds to approximately 141.85 ± 4.00 degrees Celsius [7]. This boiling point is consistent with the molecular weight and chain length of the compound, showing the expected increase compared to shorter-chain alkynes.

The elevated boiling point relative to similar-length alkanes can be attributed to the slightly higher polarizability of the triple bond region and the linear geometry that allows for more efficient molecular packing [3]. The internal positioning of the triple bond contributes to a more symmetrical molecular structure compared to terminal alkynes, which influences the intermolecular interactions and subsequent physical properties.

Unfortunately, comprehensive data for other fundamental physical properties such as melting point, density, and refractive index for 9-octadecyne are not readily available in the current literature [7]. This data gap represents a limitation in the complete characterization of the compound's physical property profile. For comparative reference, related octadecene compounds show densities in the range of 0.79-0.80 grams per cubic centimeter and refractive indices around 1.448 [8] [9] [10].

PropertyValueReference
Boiling Point415.00 ± 4.00 K (141.85 ± 4.00 °C) [7]
Melting PointData not available [7]
DensityData not available [7]
Refractive IndexData not available [7]

Spectroscopic and Analytical Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 9-octadecyne relies on several analytical techniques that provide complementary structural information. Infrared spectroscopy serves as a primary identification method for alkyne compounds, with the carbon-carbon triple bond stretch appearing as a characteristic weak but sharp absorption band in the 2100-2260 wavenumber region [11] [12]. For internal alkynes like 9-octadecyne, this absorption is typically observed at the lower end of this range and may be quite weak due to the symmetrical nature of the molecule [12] [13].

The weakness of the infrared absorption for internal alkynes results from the low dipole moment change during the stretching vibration of the symmetrically substituted triple bond [14] [13]. Unlike terminal alkynes, 9-octadecyne does not exhibit the characteristic carbon-hydrogen stretch at 3300 wavenumbers since it lacks the terminal acetylenic hydrogen [11] [12]. This absence of the terminal alkyne hydrogen stretch serves as a diagnostic feature for distinguishing internal from terminal alkynes.

Nuclear magnetic resonance spectroscopy provides detailed structural information for 9-octadecyne. In proton nuclear magnetic resonance spectra, the alkynyl carbons would not contribute directly observable signals since they lack attached hydrogen atoms [12] [15]. The adjacent methylene groups would appear in the typical alkyl region around 1-3 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would show the characteristic alkynyl carbon signals in the 70-85 parts per million region, reflecting the sp hybridization of these carbons [15].

Mass spectrometry of 9-octadecyne would exhibit a molecular ion peak at mass-to-charge ratio 250, corresponding to the molecular weight of the compound [1] [16]. The fragmentation pattern would likely follow typical alkyne fragmentation pathways, including alpha-cleavage adjacent to the triple bond and potential formation of propargyl cation fragments, though the internal nature of the alkyne may result in more complex fragmentation compared to terminal alkynes [16].

Analytical TechniqueExpected ObservationWavenumber/Chemical ShiftReference
Infrared SpectroscopyCarbon-carbon triple bond stretch2100-2260 cm⁻¹ (weak) [11] [12]
Infrared SpectroscopyTerminal carbon-hydrogen stretchNot applicable (internal alkyne) [11] [12]
Carbon-13 Nuclear Magnetic ResonanceAlkynyl carbon signals70-85 ppm [15]
Mass SpectrometryMolecular ion peakm/z 250 [1] [16]

XLogP3

8.8

Other CAS

35365-59-4

Wikipedia

9-Octadecyne

Dates

Last modified: 08-15-2023

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